Glisoxepid-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

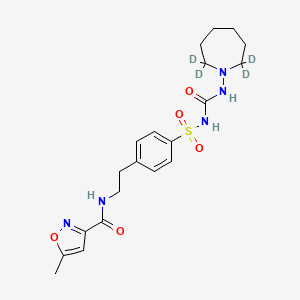

Glisoxépide-d4 est un analogue deutéré du glisoxépide, un médicament sulfonylurée utilisé pour traiter le diabète de type 2. C'est un puissant sécrétagogue d'insuline qui stimule la libération d'insuline par les cellules bêta pancréatiques. Le marquage au deutérium dans Glisoxépide-d4 le rend utile dans diverses applications de recherche scientifique, en particulier dans les études métaboliques et la pharmacocinétique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Glisoxépide-d4 implique l'incorporation d'atomes de deutérium dans la molécule de glisoxépide. Cela peut être réalisé par diverses méthodes, notamment l'utilisation de réactifs ou de solvants deutérés pendant le processus de synthèse. Les conditions de réaction impliquent généralement l'utilisation de catalyseurs et de paramètres de température et de pression spécifiques pour garantir l'incorporation réussie du deutérium.

Méthodes de production industrielle

La production industrielle du Glisoxépide-d4 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs deutérés de haute pureté et d'équipements avancés pour garantir la cohérence et la qualité du produit final. Des mesures de contrôle qualité sont mises en œuvre pour surveiller la teneur en deutérium et la pureté globale du composé.

Analyse Des Réactions Chimiques

Types de réactions

Glisoxépide-d4 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène. Les conditions impliquent généralement des milieux acides ou basiques.

Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium. Les conditions impliquent généralement des solvants anhydres et des températures contrôlées.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles. Les conditions varient en fonction de la réaction de substitution spécifique.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut entraîner la formation de sulfoxydes ou de sulfones, tandis que la réduction peut produire des alcools ou des amines.

Applications de recherche scientifique

Glisoxépide-d4 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme étalon de référence en spectroscopie de résonance magnétique nucléaire (RMN) et en spectrométrie de masse.

Biologie : Employé dans les études métaboliques pour tracer les voies du métabolisme des médicaments.

Médecine : Enquêté pour ses effets thérapeutiques potentiels et sa pharmacocinétique.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme étalon de contrôle qualité.

Mécanisme d'action

Glisoxépide-d4 fonctionne comme un bloqueur non sélectif des canaux potassium (ATP). Il stimule la sécrétion d'insuline en fermant les canaux potassium sensibles à l'ATP (complexe Kir6.2/SUR1) dans les cellules bêta pancréatiques. Cette inhibition de l'efflux de potassium fait que le potentiel électrique à travers la membrane devient plus positif, ce qui conduit à l'ouverture des canaux calciques dépendants du voltage. L'augmentation des niveaux de calcium intracellulaire entraîne une fusion accrue des granules d'insuline avec la membrane cellulaire, ce qui améliore la sécrétion d'insuline .

Applications De Recherche Scientifique

Glisoxepid-d4 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biology: Employed in metabolic studies to trace the pathways of drug metabolism.

Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.

Industry: Utilized in the development of new pharmaceuticals and as a quality control standard.

Mécanisme D'action

Glisoxepid-d4 functions as a non-selective potassium (ATP) channel blocker. It stimulates insulin secretion by closing the ATP-sensitive potassium channels (Kir6.2/SUR1 complex) in pancreatic beta cells. This inhibition of potassium efflux causes the electric potential over the membrane to become more positive, leading to the opening of voltage-gated calcium channels. The rise in intracellular calcium levels results in increased fusion of insulin granules with the cell membrane, thereby enhancing insulin secretion .

Comparaison Avec Des Composés Similaires

Composés similaires

Glisoxépide : La forme non deutérée du Glisoxépide-d4, utilisée comme médicament antidiabétique oral.

Glibenclamide : Un autre médicament sulfonylurée possédant des propriétés sécrétagogues d'insuline similaires.

Glipizide : Un médicament sulfonylurée utilisé pour gérer le diabète de type 2.

Unicité

La principale particularité du Glisoxépide-d4 réside dans son marquage au deutérium, qui améliore sa stabilité et permet un suivi plus précis dans les études métaboliques. Cela le rend particulièrement précieux dans la recherche pharmacocinétique et le développement de médicaments.

Propriétés

Formule moléculaire |

C20H27N5O5S |

|---|---|

Poids moléculaire |

453.6 g/mol |

Nom IUPAC |

5-methyl-N-[2-[4-[(2,2,7,7-tetradeuterioazepan-1-yl)carbamoylsulfamoyl]phenyl]ethyl]-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C20H27N5O5S/c1-15-14-18(23-30-15)19(26)21-11-10-16-6-8-17(9-7-16)31(28,29)24-20(27)22-25-12-4-2-3-5-13-25/h6-9,14H,2-5,10-13H2,1H3,(H,21,26)(H2,22,24,27)/i12D2,13D2 |

Clé InChI |

ZKUDBRCEOBOWLF-IDPVZSQYSA-N |

SMILES isomérique |

[2H]C1(CCCCC(N1NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=NOC(=C3)C)([2H])[2H])[2H] |

SMILES canonique |

CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NN3CCCCCC3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.